N-(4-methyl-2-nitrophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide
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Overview
Description
N-(4-methyl-2-nitrophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide is a useful research compound. Its molecular formula is C18H14F3N3O4S and its molecular weight is 425.38. The purity is usually 95%.
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Scientific Research Applications
Photoreactions of Flutamide
A study explored the photoreactions of flutamide, a structurally related compound, highlighting the different behaviors in acetonitrile and 2-propanol solvents under UV light exposure. The findings provide insights into the potential reactivity and stability of similar compounds under light exposure, which could be relevant for understanding the photostability and photochemical behavior of N-(4-methyl-2-nitrophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide in various environments (Watanabe, Fukuyoshi, & Oda, 2015).
Antifungal Activity
Research on N-(alkyl/aryl)-2-(3-oxo-1,4-benzothiazin-2-yl)acetamide derivatives showed significant antifungal activity against various fungi, suggesting potential applications in developing new antifungal agents. This indicates that structurally similar compounds, like this compound, might also exhibit useful biological activities (Gupta & Wagh, 2006).
Organic Non-linear Optical Material
A study on 3-Nitroacetanilide, another structurally related compound, revealed its potential as an organic non-linear optical material. This suggests possibilities for this compound in applications related to non-linear optics and materials science (Mahalakshmi, Upadhyaya, & Row, 2002).
Solvatochromism and Hydrogen Bonding
Research on solvatochromism and the effect of bifurcate hydrogen bonding in solutions of N-(4-Methyl-2-nitrophenyl)acetamide provides valuable insights into the solvation dynamics and hydrogen bonding behavior of structurally similar compounds. Such studies are crucial for understanding the physicochemical properties and interactions of this compound in various solvents and conditions (Krivoruchka et al., 2004).
Mechanism of Action
Target of action
Compounds like “CBKinase1_001549” often target proteins called kinases, which are crucial in cell signaling. For example, isoforms of the casein kinase 1 (CK1) family have been shown to phosphorylate key regulatory molecules involved in cell cycle, transcription and translation .
Mode of action
The compound may bind to its target kinase, altering its activity. This can lead to changes in the phosphorylation state of downstream proteins, affecting their function .
Biochemical pathways
The affected pathways would depend on the specific targets of the compound. For instance, CK1 isoforms regulate key signaling pathways critically involved in tumor progression .
Result of action
The molecular and cellular effects of the compound’s action would depend on the specific biochemical pathways it affects. For example, if the compound targets CK1 isoforms, it could potentially influence cell cycle progression, transcription, translation, and other cellular processes .
Properties
IUPAC Name |
N-(4-methyl-2-nitrophenyl)-2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N3O4S/c1-9-2-4-11(13(6-9)24(27)28)22-16(25)8-15-17(26)23-12-7-10(18(19,20)21)3-5-14(12)29-15/h2-7,15H,8H2,1H3,(H,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKMRVJKCNYKFSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CC2C(=O)NC3=C(S2)C=CC(=C3)C(F)(F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.